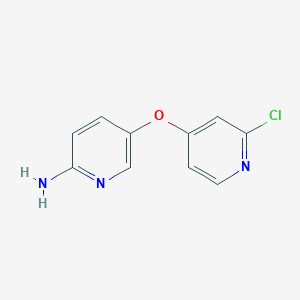

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine

Description

Chemical Identity and Nomenclature

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine is systematically identified by its Chemical Abstracts Service number 1225278-67-0, which serves as its unique chemical identifier in international databases. The compound's International Union of Pure and Applied Chemistry nomenclature reflects its structural composition, specifically indicating the presence of two pyridine rings connected via an oxygen bridge, with a chlorine substituent at the 2-position of one ring and an amino group at the 2-position of the other ring. The molecular formula C₁₀H₈ClN₃O encompasses ten carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, arranged in a configuration that creates a molecular weight of 221.65 grams per mole.

The structural characterization of this compound reveals its classification as an aromatic amine due to the presence of the amine functional group attached to a pyridine ring. The compound falls within the broader category of pyridine derivatives, which are renowned for their diverse biological activities and extensive applications in pharmaceutical and agrochemical sectors. The presence of the chloropyridine group significantly enhances the compound's reactivity and provides opportunities for various chemical transformations, making it a valuable intermediate in synthetic chemistry.

| Chemical Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈ClN₃O | |

| Molecular Weight | 221.65 g/mol | |

| Chemical Abstracts Service Number | 1225278-67-0 | |

| Chemical Classification | Aromatic Amine, Pyridine Derivative |

Historical Context of Pyridine-Oxyamine Derivatives

The development of pyridine-oxyamine derivatives emerged from the broader historical evolution of pyridine chemistry, which has its roots in the early isolation of pyridine from coal tar in the 19th century. Pyridine itself, with the chemical formula C₅H₅N, was first identified as a heterocyclic organic compound structurally related to benzene, where one methine group is replaced by a nitrogen atom. This fundamental discovery laid the groundwork for subsequent investigations into pyridine derivatives and their potential applications.

The significance of pyridine derivatives in pharmaceutical chemistry became increasingly apparent through systematic studies demonstrating their broad spectrum of biological activities. Research has established that pyridine derivatives possess several pharmacological properties and structural diversity that prove invaluable for exploring novel therapeutic agents. These compounds demonstrate extensive biological activities including antifungal, antibacterial, anticancer, anti-obesity, anti-inflammatory, antitubercular, antihypertensive, antineuropathic, antihistaminic, antiviral, and antiparasitic properties.

The evolution of pyridine-based medicinal chemistry has been particularly influenced by the recognition that modifications to the pyridine ring system can dramatically alter biological activity and selectivity. Contemporary research has focused on developing synthetic methodologies that allow for precise control over substitution patterns, leading to compounds like 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine that incorporate multiple pharmacophoric elements within a single molecular framework.

Significance in Heterocyclic Chemistry Research

The research significance of 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine extends beyond its individual properties to encompass its role as a representative example of advanced heterocyclic design principles. The compound embodies several key concepts that have driven innovation in heterocyclic chemistry, including the strategic incorporation of multiple nitrogen-containing rings, the use of ether linkages to connect aromatic systems, and the selective placement of electron-withdrawing and electron-donating substituents.

Within the context of contemporary drug discovery, compounds containing pyridine scaffolds have emerged as privileged structures due to their ability to interact with diverse biological targets. The specific structural features of 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine, including its dual pyridine architecture and strategic substitution pattern, position it within a class of molecules that can participate in various chemical reactions including nucleophilic substitutions, electrophilic reactions, and coupling reactions. These reaction capabilities make the compound particularly valuable as both a synthetic intermediate and a potential bioactive molecule.

Recent advances in pyridine chemistry have emphasized the importance of compounds that can serve multiple roles in pharmaceutical development. Research indicates that pyridine derivatives with structural complexity similar to 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine often exhibit enhanced biological activity compared to simpler analogs. The compound's mechanism of action, while compound-specific, often involves interaction with biological targets through hydrogen bonding, π-π stacking interactions, and coordination with metal centers in enzymatic active sites.

The synthetic accessibility of 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine through established methodologies has contributed to its utility in research applications. The compound can be synthesized through various chemical methods, often involving the modification of existing pyridine derivatives through nucleophilic substitution reactions and coupling procedures. This synthetic versatility has enabled researchers to explore structure-activity relationships and develop analogs with optimized properties for specific applications.

Properties

IUPAC Name |

5-(2-chloropyridin-4-yl)oxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-9-5-7(3-4-13-9)15-8-1-2-10(12)14-6-8/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVHOFHRMKFDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC2=CC(=NC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Overview

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance therapeutic efficacy.

Key Applications

- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the pyridine ring have been shown to enhance potency against specific cancer cell lines.

- Antiviral Compounds : The compound's ability to interact with viral proteins makes it a candidate for developing antiviral therapies.

Case Study

A study conducted on a series of pyridine derivatives revealed that 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine derivatives demonstrated improved cytotoxicity against human cancer cell lines compared to non-modified compounds. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the chloropyridine moiety significantly influenced biological activity.

Biological Studies

Biochemical Properties

The compound has been investigated for its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Mechanism of Action

- Enzyme Inhibition : It has been shown to inhibit certain kinases, which play essential roles in cell signaling pathways related to cancer proliferation and survival.

- Apoptosis Induction : In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways.

Research Findings

In laboratory settings, prolonged exposure to 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine resulted in sustained inhibition of cell proliferation and induced apoptosis in various cancer models. The compound's stability under physiological conditions was also noted, making it a promising candidate for further development.

Material Science

Applications in Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis of Organic Materials

It can be utilized as a precursor for synthesizing novel organic materials with tailored electronic properties, enhancing device performance.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antiviral agents | Enhanced cytotoxicity in modified derivatives |

| Biological Studies | Enzyme inhibition and apoptosis induction | Induces apoptosis via caspase activation |

| Material Science | Organic electronics (OLEDs, OPVs) | Promising precursor for novel organic materials |

Mechanism of Action

The mechanism by which 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine) demonstrates the importance of the pyridin-2-yloxy group in fungicidal activity. Its EC₅₀ values (0.16–1.14 mg/L) surpass commercial fungicides like tebuconazole, highlighting the role of halogen and ether linkages in target binding .

Crizotinib shares the pyridin-2-amine scaffold but incorporates bulkier substituents (ethoxy, pyrazole), enabling selective kinase inhibition. The absence of a chloropyridinyloxy group in Crizotinib underscores the trade-off between substituent complexity and therapeutic applicability .

Piperazinyl derivatives (e.g., 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine) prioritize solubility and pharmacokinetics over direct bioactivity, illustrating how amine-containing substituents modulate physicochemical properties .

Halogen positioning in 5-chloro-4-fluoropyridin-2-amine influences electronic properties, which may enhance binding to enzymes like methionine aminopeptidases .

Toxicity and Selectivity Trends

- Chlorine vs. Fluorine Substitution : Chlorine at the pyridine 2-position (as in the target compound) may increase metabolic stability but could elevate toxicity compared to fluorine, which is smaller and less reactive .

- Pyridin-2-yloxy vs. Oxadiazole : Oxadiazole analogs (e.g., compound 1c) exhibit anticancer activity but lack the ether-linked pyridine moiety, suggesting divergent mechanisms of action . HNPC-A9229’s low rat toxicity (vs. its precursor 2a) demonstrates that pyridin-2-yloxy groups can mitigate toxicity while retaining potency .

Biological Activity

5-(2-Chloropyridin-4-yloxy)pyridin-2-amine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Pyridine Rings : The presence of two pyridine rings contributes to its biological activity.

- Chlorine Substituent : The 2-chloropyridine moiety may enhance lipophilicity and influence the interaction with biological targets.

- Oxy Linkage : The ether-like bond between the pyridine rings may facilitate specific interactions with enzymes and receptors.

Antibacterial Activity

Research indicates that 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine exhibits significant antibacterial properties. The proposed mechanism involves:

- Membrane Disruption : The compound interacts with bacterial cell membranes, leading to structural damage and leakage of intracellular components, which ultimately results in cell death .

- Biofilm Dispersal : It has been shown to disperse established bacterial biofilms, reducing resistance development compared to traditional antibiotics like norfloxacin .

Anticancer Activity

The compound also demonstrates promising anticancer effects through several mechanisms:

- Inhibition of Tubulin Polymerization : This action leads to cell cycle arrest at the G2/M phase, disrupting microtubule dynamics essential for mitosis.

- Induction of Apoptosis : It activates caspase enzymes and promotes cytochrome c release from mitochondria, triggering programmed cell death in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine can be correlated with its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substituent | Enhances lipophilicity and potency |

| Pyridine Rings | Essential for binding to target sites |

| Oxy Linkage | Facilitates enzyme interactions |

Modifications at specific positions on the pyridine rings can lead to variations in potency and selectivity against different bacterial strains or cancer types.

Antibacterial Efficacy

A study involving various derivatives of the compound demonstrated MIC values ranging from 4–32 μg/mL against multiple strains, including MRSA and E. coli. The compound showed a strong bactericidal effect at higher concentrations, significantly impacting bacterial growth rates even after removal from culture conditions .

Anticancer Activity in Human Tumors

In vitro studies on histocultured human gastric tumors revealed that 5-(2-Chloropyridin-4-yloxy)pyridin-2-amine inhibited tumor proliferation in a concentration-dependent manner. This suggests potential for therapeutic application in treating specific cancer types.

Preparation Methods

Preparation of 2-Amino-5-chloropyridine Intermediate

A key intermediate in the synthesis is 2-amino-5-chloropyridine, which can be prepared by oxidative chlorination of 2-aminopyridine:

- Method : Oxidative chlorination using sodium hypochlorite (NaClO) and hydrochloric acid (HCl) under controlled temperature conditions (initially 10°C for 2 hours, then 25°C for 4 hours).

- Workup : After reaction, pH adjustment to alkaline conditions, filtration, and extraction with dichloroethane to isolate 2-amino-5-chloropyridine.

- Yield : Approximately 72% yield reported.

- Advantages : Uses inexpensive and safe chlorinating agents avoiding direct chlorine gas; mild conditions reduce side reactions and environmental impact.

| Step | Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidative chlorination | 10°C (2h), then 25°C (4h) | 2-Aminopyridine, NaClO, HCl | 72 | Mild, safe, cost-effective |

| Isolation | pH > 8, filtration, extraction | NaOH, dichloroethane | - | Efficient separation |

Formation of the Ether Linkage (Oxy-substituted Pyridine)

The ether bond between the 5-position of pyridin-2-amine and the 2-chloropyridin-4-yl moiety is typically formed via nucleophilic aromatic substitution (S_NAr) or coupling reactions:

- Nucleophilic Substitution : The 5-hydroxy group of 5-aminopyridin-2-ol can act as nucleophile attacking an electrophilic 2-chloropyridine derivative.

- Reaction Conditions : Use of bases (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF) at elevated temperatures to promote the ether bond formation.

- Alternative Approaches : Cross-coupling reactions such as Buchwald–Hartwig or Ullmann-type etherification can be employed for higher yields and selectivity.

- Literature Example : S_NAr reaction of 5-aminopyridin-2-ol with 2-chloropyridine derivatives has been reported to efficiently yield the desired 5-(2-chloropyridin-4-yloxy)pyridin-2-amine intermediate.

| Step | Conditions | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Ether formation | Base, polar aprotic solvent, heat | 5-Aminopyridin-2-ol, 2-chloropyridine | Variable | S_NAr or coupling methods |

Reduction and Amination Steps

If starting from nitro or other protected intermediates, reduction steps are necessary:

- Reduction of Nitro Groups : Iron powder in acetic acid or catalytic hydrogenation can be used to reduce nitro groups to amines.

- Amination : Introduction of amino groups on pyridine rings can be achieved via nucleophilic substitution or reductive amination.

- Example : Reduction of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide to the corresponding amine using iron powder in acetic acid.

Purification and Isolation

- Crystallization : The final compound can be purified by crystallization from appropriate solvents.

- Filtration and Washing : Removal of inorganic salts and by-products is achieved by filtration and washing with water or organic solvents.

- Drying : The purified solid is dried under vacuum to yield the final product.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidative chlorination of 2-aminopyridine | NaClO, HCl, 10–25°C, 6 hours | ~72 | Mild, avoids chlorine gas |

| Ether bond formation (S_NAr) | 5-Aminopyridin-2-ol, 2-chloropyridine, base, DMF, heat | Variable | Nucleophilic substitution or coupling |

| Reduction of nitro intermediates | Iron powder, acetic acid, 50–55°C | High | Converts nitro to amino groups |

| Purification | Crystallization, filtration, drying | - | Ensures high purity |

Research Findings and Considerations

- The oxidative chlorination method for preparing 2-amino-5-chloropyridine is efficient, cost-effective, and environmentally friendly compared to classical chlorination with chlorine gas.

- Ether bond formation via nucleophilic aromatic substitution is a common and reliable approach for linking pyridine rings through an oxygen atom, with reaction optimization needed to maximize yield and minimize side products.

- Alternative synthetic routes may involve palladium-catalyzed cross-coupling reactions for improved selectivity and scalability.

- Reduction steps are crucial when starting from nitro-substituted precursors, with iron powder in acetic acid providing a mild and effective reducing environment.

- The overall synthetic strategy must balance reaction conditions, reagent availability, and environmental impact to achieve practical and scalable preparation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-chloropyridin-4-yloxy)pyridin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions. For example, analogous pyridine derivatives (e.g., 6-chloropyridine-2-amine) are coupled under Suzuki-Miyaura conditions using Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (3.0 eq.), and a DME:H₂O (10:1) solvent system at 150°C for 1 hour . Yield optimization requires strict control of temperature, catalyst loading, and solvent ratios. Impurities often arise from incomplete coupling or dehalogenation side reactions, necessitating purification via column chromatography.

Q. How is the structural characterization of 5-(2-chloropyridin-4-yloxy)pyridin-2-amine performed to confirm regiochemistry?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The chlorine substituent at the 2-position of the pyridine ring causes distinct deshielding in ¹H-NMR (δ ~8.5 ppm for adjacent protons). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., amine stretch at ~3350 cm⁻¹). X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. What strategies address contradictory biological activity data for 5-(2-chloropyridin-4-yloxy)pyridin-2-amine derivatives in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions often stem from substituent electronic effects or assay variability. For example, electron-withdrawing groups (e.g., Cl) on the pyridine ring may enhance binding affinity in enzyme inhibition assays but reduce solubility, leading to false negatives in cellular models . To resolve discrepancies:

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of solubility.

- Perform comparative molecular field analysis (CoMFA) to correlate substituent properties with activity trends .

Q. How can computational modeling guide the design of 5-(2-chloropyridin-4-yloxy)pyridin-2-amine analogs with improved pharmacokinetic properties?

- Methodological Answer : Density functional theory (DFT) predicts electronic configurations and reactivity, while molecular dynamics (MD) simulations assess membrane permeability. For instance, introducing methyl groups at non-critical positions (e.g., 5-methylpyridin-2-amine analogs) reduces metabolic degradation by cytochrome P450 enzymes, as shown in ADMET predictions .

Q. What analytical techniques are critical for detecting trace impurities in scaled-up synthesis batches?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry identifies impurities at ppm levels. For example, residual palladium from cross-coupling reactions can be quantified via inductively coupled plasma mass spectrometry (ICP-MS), with acceptable limits <10 ppm for biomedical applications .

Safety and Handling

Q. What are the key safety protocols for handling 5-(2-chloropyridin-4-yloxy)pyridin-2-amine in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines:

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.

- Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation of the amine group .

- Neutralize waste with 10% acetic acid before disposal to mitigate environmental hazards.

Data Interpretation and Optimization

Q. How do solvent polarity and temperature affect the stability of 5-(2-chloropyridin-4-yloxy)pyridin-2-amine in solution?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via hydrogen bonding with the amine group, whereas protic solvents (e.g., MeOH) accelerate hydrolysis of the chloropyridinyl ether. Accelerated stability studies at 40°C/75% RH show <5% degradation over 14 days in anhydrous DMF, but >20% degradation in aqueous buffers (pH 7.4) .

Biological and Mechanistic Studies

Q. What in vitro assays are suitable for evaluating the bioactivity of 5-(2-chloropyridin-4-yloxy)pyridin-2-amine in inflammation models?

- Methodological Answer : Use human polymorphonuclear leukocytes (PMNs) to assess 5-lipoxygenase (5-LOX) inhibition, a key inflammatory pathway. IC₅₀ values can be determined via ELISA for leukotriene B4 (LTB4) production. Positive controls (e.g., zileuton) and dose-response curves (1–100 μM) validate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.